Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate
Description
Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives.
Properties
IUPAC Name |
ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-2-26-17(23)12-10-18-20(11-6-4-3-5-7-11)15(12)19-16(22)13-8-9-14(27-13)21(24)25/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQFUVKBSSMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate involves several steps, starting from the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to various reactions, including esterification and condensation, to form the final product . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid . Major products formed from these reactions include various nitrofuran derivatives, which are of significant interest in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate involves the inhibition of key enzymes and pathways in bacterial cells, leading to cell death . The nitrofuran moiety is known to interact with bacterial DNA, causing damage and preventing replication .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as 5-nitrofuran-2-carboxylic acid and 2-acetyl-5-nitrofuran . Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
